molecular formula C15H11NO5 B5210444 4-formylphenyl 3-methyl-4-nitrobenzoate

4-formylphenyl 3-methyl-4-nitrobenzoate

Cat. No.: B5210444
M. Wt: 285.25 g/mol
InChI Key: LNXIRGQJTXSWNJ-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-methyl-4-nitrobenzoate is a nitroaromatic ester compound characterized by a benzoate core substituted with a 3-methyl-4-nitro group and a 4-formylphenyl ester moiety. Its synthesis involves the reaction of 3-methyl-4-nitrobenzoic acid derivatives with 4-hydroxy-3-nitrobenzaldehyde under controlled conditions, as described in crystallographic studies . The compound exhibits unique structural features, including planar ester groups and non-classical C–H⋯O hydrogen bonding, which influence its crystal packing and physicochemical properties .

Properties

IUPAC Name

(4-formylphenyl) 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10-8-12(4-7-14(10)16(19)20)15(18)21-13-5-2-11(9-17)3-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXIRGQJTXSWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formylphenyl 3-methyl-4-nitrobenzoate typically involves the esterification of 4-formylphenol with 3-methyl-4-nitrobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Concentrated nitric acid for nitration, bromine for halogenation.

Major Products:

    Oxidation: 4-Formylphenyl 3-carboxy-4-nitrobenzoate.

    Reduction: 4-Formylphenyl 3-methyl-4-aminobenzoate.

    Substitution: 4-Formylphenyl 3-methyl-4-bromobenzoate.

Scientific Research Applications

4-Formylphenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and reduction of nitro groups.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-formylphenyl 3-methyl-4-nitrobenzoate involves its participation in various chemical reactions. The formyl group can undergo nucleophilic addition reactions, while the nitro group can participate in reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Cytotoxic Activity

  • 4-Formylphenyl 2-(4-(dimethylamino)styryl)quinoline-4-carboxylates (6a,b): Weak cytotoxic activity (IC₅₀: 57.3–100 mg/mL) against cancer cell lines .

The presence of electron-withdrawing nitro and formyl groups in Compound I may reduce its bioavailability compared to alkyl-substituted analogues.

Perturbations in Molecular Design

Compound 7 (4-(hydroxymethyl)phenyl 3-methyl-4-nitrobenzoate), synthesized by replacing a hydrogen atom with a hydroxymethyl group, demonstrates altered hydrogen-bonding patterns. This modification disrupts the C–H⋯O (NO₂) bifurcated synthon, leading to distinct crystal packing compared to Compound I .

Thermal and Optical Behavior

  • Thermal Stability : Nitroaromatic benzoates generally exhibit high thermal stability (>300°C) due to strong intermolecular interactions .

Q & A

Basic: What are the standard synthetic routes for preparing 4-formylphenyl 3-methyl-4-nitrobenzoate?

The synthesis typically involves a two-step process:

Acyl chloride formation : React 3-methyl-4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux in chloroform to yield the corresponding acid chloride.

Esterification : Combine the acid chloride with 4-formylphenol in acetonitrile, using a base like pyridine to neutralize HCl. The reaction proceeds at room temperature, yielding the ester product as a crystalline solid after solvent evaporation .

Basic: What spectroscopic techniques are employed to characterize this compound?

Key methods include:

  • IR spectroscopy : Identifies ester C=O (~1720 cm⁻¹), formyl C=O (~1690 cm⁻¹), and nitro group (asymmetric stretching ~1530 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR resolves aromatic protons and formyl/methyl groups, while ¹³C NMR confirms ester and nitro substitution patterns .
  • X-ray crystallography : Determines bond lengths, dihedral angles (e.g., between aromatic rings), and intermolecular interactions .

Advanced: How do steric and electronic factors influence the molecular conformation of this compound?

  • Steric effects : The methyl group at the 3-position on the benzoate ring introduces steric hindrance, twisting the ester group (C8-O2-C7-O1) by ~46° relative to the aromatic rings .
  • Electronic effects : Nitro groups at the 4-position withdraw electron density, polarizing the ester linkage and influencing reactivity. Dihedral angles between aromatic rings (e.g., ~5° in analogous compounds) are dictated by weak C–H···O interactions .

Advanced: How can factorial design optimize the synthesis of this compound?

A two-factor factorial design can test variables like:

  • Reaction time (1–3 hours) and temperature (25–50°C).
  • Response variables : Yield (%) and purity (HPLC).
    Statistical analysis (e.g., ANOVA) identifies significant factors and interactions, reducing experimental runs while maximizing efficiency .

Basic: What are the key challenges in crystallizing this compound?

  • Solvent selection : Slow evaporation of acetonitrile or chloroform promotes single-crystal growth.
  • Intermolecular interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking stabilize the crystal lattice but complicate polymorphism control .

Advanced: What non-covalent interactions stabilize the crystal lattice of this compound?

  • C–H···O hydrogen bonds : Form helical chains along the [010] axis, with donor-acceptor distances of ~3.2 Å .
  • π-π interactions : Offset stacking between nitrobenzene and formylphenyl rings (centroid distances ~3.8 Å) contributes to layered packing .

Advanced: How does the presence of nitro groups impact the compound’s reactivity in further chemical modifications?

  • Electrophilic substitution : Nitro groups direct incoming electrophiles to meta/para positions.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling diazotization or coupling reactions .

Basic: What purification methods are effective post-synthesis?

  • Recrystallization : Use acetonitrile or ethyl acetate/hexane mixtures.
  • Column chromatography : Silica gel with a gradient of ethyl acetate in hexane (10–50%) removes unreacted starting materials .

Advanced: How to analyze conflicting crystallographic data regarding dihedral angles in similar benzoate esters?

  • Comparative analysis : Compare torsion angles with homologues (e.g., 4-formyl-2-nitrophenyl 4-bromobenzoate: dihedral angle ~63° vs. 5° in the title compound).
  • Computational modeling : Density Functional Theory (DFT) calculates optimized geometries, resolving discrepancies between experimental and theoretical values .

Advanced: What strategies mitigate competing side reactions during esterification?

  • Controlled stoichiometry : Use a slight excess of 4-formylphenol (1.1 equiv.) to drive the reaction.
  • Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate acyl transfer.
  • Inert atmosphere : Conduct reactions under nitrogen to prevent hydrolysis of the acid chloride .

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